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molecular formula C3H6Br2 B165211 1,2-Dibromopropane CAS No. 78-75-1

1,2-Dibromopropane

Cat. No. B165211
M. Wt: 201.89 g/mol
InChI Key: XFNJYAKDBJUJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403840B1

Procedure details

1,2-dibromopropane (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor packed with M at 100° C. Within the first 2 hours, an average 1,2-dibromopropane conversion of 40%, with 30% propylene oxide average selectivity and 70% acetone selectivity was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([Br:5])[CH3:4].[CH3:6][C:7]([CH3:9])=[O:8]>>[Br:1][CH2:2][CH:3]([Br:5])[CH3:4].[CH2:6]1[O:8][CH:7]1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
packed with M at 100° C

Outcomes

Product
Name
Type
product
Smiles
BrCC(C)Br
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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